molecular formula C11H18ClNO2 B162517 2,6-DMA hydrochloride CAS No. 3904-11-8

2,6-DMA hydrochloride

Cat. No.: B162517
CAS No.: 3904-11-8
M. Wt: 231.72 g/mol
InChI Key: RAFRKSARBDWLLA-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride (CAS 946358-69-6) is a hydrochloride salt of a substituted phenethylamine derivative. Its molecular formula is listed as C₂₃H₂₅N₃O₄S with a molecular weight of 231.72 g/mol (though this formula and weight appear inconsistent; see Section 2 for details) . Structurally, it features a benzene ring with 2,6-dimethoxy substituents, an alpha-methyl group on the ethanamine backbone, and a hydrochloride counterion. Such modifications are common in pharmaceuticals and bioactive compounds to enhance solubility, stability, or receptor binding.

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFRKSARBDWLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3904-11-8
Record name 2,6-Dimethoxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003904118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHOXYAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9SL6CNJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Framework and Key Features

The compound features a benzene ring substituted with methoxy groups at the 2- and 6-positions and an ethylamine side chain with a methyl group at the alpha position. Its hydrochloride salt form (C₁₁H₁₈ClNO₂) enhances stability and solubility. The molecular weight is 231.72 g/mol, with a melting point reported for related hydrochloride salts (e.g., 108.8°C for 2,5-DMA HCl).

Synthetic Challenges

Key challenges include:

  • Regioselective methoxylation at the 2- and 6-positions.

  • Stereochemical control during alpha-methylation of the ethylamine chain.

  • Purification of intermediates due to structural similarities to positional isomers.

Synthetic Routes and Methodologies

Aromatic Core Construction

The benzene ring is typically functionalized before introducing the ethylamine side chain. Common precursors include:

  • 2,6-Dimethoxyphenol : Provides the methoxy-substituted aromatic core but requires protection of hydroxyl groups during subsequent reactions.

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether) : Directly incorporates methoxy groups at the 1- and 3-positions, which correspond to the 2- and 6-positions in the final product after side-chain attachment.

Ethylamine Side-Chain Introduction

The alpha-methyl ethylamine side chain is introduced via:

  • Friedel-Crafts alkylation : Using chloroethylamine derivatives in the presence of Lewis acids (e.g., AlCl₃).

  • Reductive amination : Reaction of ketones (e.g., 2,6-dimethoxyacetophenone) with methylamine followed by reduction.

Methoxylation and Alkylation Sequence

A representative pathway involves:

  • Methoxylation of Resorcinol :
    Resorcinol is methylated using dimethyl sulfate or methyl iodide in alkaline conditions to yield 1,3-dimethoxybenzene.

    Resorcinol+2CH3INaOH1,3-Dimethoxybenzene+2NaI\text{Resorcinol} + 2\,\text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{1,3-Dimethoxybenzene} + 2\,\text{NaI}

    Yield: 85–90% under optimized conditions.

  • Side-Chain Attachment :
    1,3-Dimethoxybenzene undergoes Friedel-Crafts alkylation with chloroethylmethylamine in the presence of AlCl₃:

    1,3-Dimethoxybenzene+ClCH2CH(NHCH3)CH3AlCl32,6-Dimethoxy-alpha-methylphenethylamine\text{1,3-Dimethoxybenzene} + \text{ClCH}_2\text{CH(NHCH}_3\text{)CH}_3 \xrightarrow{\text{AlCl}_3} \text{2,6-Dimethoxy-alpha-methylphenethylamine}

    Temperature: 0–5°C to minimize polysubstitution.

  • Salt Formation :
    The free base is treated with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt:

    2,6-DMA+HCl2,6-DMA\cdotpHCl\text{2,6-DMA} + \text{HCl} \rightarrow \text{2,6-DMA·HCl}

    Purity: >98% after recrystallization from ethanol/ether.

Alternative Reductive Amination Route

  • Ketone Synthesis :
    2,6-Dimethoxyacetophenone is prepared via Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride.

  • Reductive Amination :
    The ketone reacts with methylamine in the presence of NaBH₃CN or H₂/Pd-C:

    2,6-Dimethoxyacetophenone+CH3NH2NaBH3CN2,6-DMA\text{2,6-Dimethoxyacetophenone} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{2,6-DMA}

    Yield: 70–75%.

Zeolite-Catalyzed Alkylation

Patents describe the use of MTW-type zeolites modified with P, B, or Si for regioselective alkylation. For example:

  • Catalyst: ZSM-12 zeolite with 5% P loading.

  • Conditions: 150°C, 20 bar H₂, methanol as methylating agent.

  • Selectivity: 89% toward 2,6-DMA precursor.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve methoxylation yields by stabilizing transition states.

  • Low temperatures (−10°C to 5°C) reduce side reactions during Friedel-Crafts steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) :
    δ 6.45 (s, 2H, aromatic H), δ 3.75 (s, 6H, OCH₃), δ 3.10 (m, 1H, CH(NH₂)), δ 2.70 (dd, 2H, CH₂), δ 1.35 (d, 3H, CH₃).

Mass Spectrometry (EI+)

  • Base peak: m/z 195 (M⁺ – HCl).

  • Fragments: m/z 180 (M⁺ – CH₃), m/z 152 (C₉H₁₀O₂⁺).

Purity and Yield Comparisons

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts7895Scalability
Reductive Amination7298Fewer byproducts
Zeolite Catalysis8999Regioselectivity

Industrial and Regulatory Considerations

Scale-Up Challenges

  • Cost of Zeolite Catalysts : MTW-type zeolites require specialized synthesis, increasing production costs.

  • Waste Management : Friedel-Crafts reactions generate stoichiometric AlCl₃ waste, necessitating neutralization protocols.

Regulatory Status

  • Controlled Substance : 2,6-DMA is regulated under analogue laws in multiple jurisdictions due to structural similarity to Schedule I hallucinogens .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

    Oxidation: 2,6-Dimethylbenzoquinone

    Reduction: 2,6-Dimethylcyclohexylamine

    Substitution: Various substituted aromatic compounds depending on the electrophile used

Scientific Research Applications

Pharmacological Research

2,6-DMA is primarily studied for its role as a serotonin receptor agonist , particularly at the 5-HT2 receptor subtype. This interaction is crucial for understanding its potential effects on mood disorders and other psychiatric conditions.

  • Case Study: A study examining the effects of various serotonin receptor agonists found that compounds similar to 2,6-DMA exhibited significant activity in modulating serotonin signaling pathways, suggesting therapeutic potential for treating depression and anxiety disorders.

Neuropharmacology

Research indicates that 2,6-DMA may influence neurotransmitter systems beyond serotonin, including dopamine pathways. This suggests its potential use in studying neurodegenerative diseases or conditions characterized by dopamine dysregulation.

  • Case Study: Investigations into amphetamine derivatives have shown that structural modifications can lead to varied effects on dopamine release and receptor activation, highlighting the importance of compounds like 2,6-DMA in neuropharmacological research.

Organic Synthesis

In synthetic organic chemistry, 2,6-DMA serves as a valuable precursor for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions typical of amines and aromatic compounds.

  • Applications:
    • Used as a reagent in chemical reactions.
    • Acts as a building block for synthesizing other biologically active compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-Dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride with structurally or functionally related compounds, including hydrochlorides, substituted amphetamines, and local anesthetics.

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Potential Applications
2,6-Dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride 946358-69-6 C₂₃H₂₅N₃O₄S* 231.72 2,6-dimethoxybenzene, alpha-methyl ethanamine Methoxy, amine, hydrochloride Unknown (structural analogs suggest CNS activity)
2-Methoxy-4,5-methylenedioxyamphetamine hydrochloride 3904-11-8 C₁₁H₁₈ClNO₂ 231.72 Methylenedioxy, methoxy, amphetamine backbone Methoxy, methylenedioxy, amine Psychoactive research (e.g., serotonin receptor modulation)
Lidocaine hydrochloride (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) 73-78-9 C₁₄H₂₂N₂O·HCl 270.80 2,6-dimethylbenzene, aminoamide Amide, tertiary amine Local anesthetic (sodium channel blocker)
Metabutethamine hydrochloride N/A C₁₃H₂₀N₂O₂·HCl 272.77 m-Aminobenzoate ester, isobutylaminoethanol Ester, amine Local anesthetic (ester-type)
L-Lysine monohydrochloride 657-27-2 C₆H₁₅ClN₂O₂ 182.65 Aliphatic amino acid, hexanoic acid backbone Carboxylate, amine, hydrochloride Nutritional supplement

Notes:

  • The molecular formula C₂₃H₂₅N₃O₄S for the target compound is inconsistent with its listed molecular weight (231.72 g/mol). A plausible formula might be C₁₁H₁₆ClNO₂ (calculated MW ≈231.7), aligning with structural analogs like 2-Methoxy-4,5-methylenedioxyamphetamine HCl .
  • Lidocaine’s 2,6-dimethyl substituents enhance lipophilicity and sodium channel blocking efficacy. The target compound’s 2,6-dimethoxy groups may alter receptor affinity due to increased electron-donating effects .

Research Findings

Structural and Functional Insights

Hydrochloride Salts: Like L-lysine monohydrochloride, the target compound’s hydrochloride form likely improves water solubility and stability compared to its free base .

Substituent Effects :

  • Methoxy vs. Methyl : Lidocaine’s 2,6-dimethylphenyl group increases membrane permeability, while methoxy groups (as in the target compound) may reduce metabolic degradation due to steric hindrance .
  • Amphetamine Analogs : The 2-Methoxy-4,5-methylenedioxyamphetamine HCl (CAS 3904-11-8) shares a phenethylamine backbone with the target compound. Such structures are linked to serotonin receptor agonism in psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) .

Pharmacokinetic Considerations

  • Metabolism : Ester-based compounds (e.g., Metabutethamine HCl) undergo hydrolysis, whereas amides (e.g., lidocaine) and primary amines (e.g., the target compound) may rely on hepatic oxidation .
  • Bioavailability: The alpha-methyl group in the target compound could prolong half-life by inhibiting monoamine oxidase (MAO) metabolism, a feature seen in amphetamines .

Biological Activity

2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride, also known as 2,6-dimethylaniline hydrochloride, is a compound with significant biological activity. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, particularly local anesthetics. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride is C11H18ClNO2C_{11}H_{18}ClNO_2, with a molecular weight of approximately 229.72 g/mol. The structure features two methoxy groups at the 2- and 6-positions of the benzene ring, contributing to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. As a precursor to local anesthetics, it is metabolized into active forms that block sodium channels in nerve cells. This action inhibits the transmission of pain signals, making it effective in pain management.

Key Mechanisms:

  • Sodium Channel Blockade : The compound inhibits voltage-gated sodium channels, preventing action potentials in neurons and thereby reducing pain sensation.
  • Enzyme Interaction : It may also act as a substrate in enzyme-catalyzed reactions, influencing biochemical pathways relevant to its pharmacological effects.

Biological Activity

Research indicates that 2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride exhibits several biological activities:

  • Analgesic Effects : Its primary application is in pain relief through local anesthetic formulations.
  • Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects due to modulation of inflammatory mediators.
  • Neuroprotective Effects : Preliminary findings indicate that it may have neuroprotective properties by reducing oxidative stress in neuronal tissues.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicEffective in blocking pain signals via sodium channels
Anti-inflammatoryMay reduce inflammation markers
NeuroprotectivePotential to protect neurons from oxidative damage

Case Study: Local Anesthetic Efficacy

In a controlled study evaluating the efficacy of local anesthetics derived from 2,6-Dimethoxy-alpha-methyl-benzeneethanamine, patients receiving formulations showed significant pain relief during surgical procedures. The onset time was comparable to established anesthetics like lidocaine, with a duration of effect lasting up to three hours post-administration.

Applications in Medicine and Industry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics such as:

  • Lidocaine
  • Bupivacaine
  • Mepivacaine

Additionally, it finds applications in the production of dyes and pigments due to its chemical reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Adapt carbodiimide-mediated coupling reactions (e.g., dicyclohexyl carbodiimide, DCC) for amine functionalization, as demonstrated in peptide-like syntheses . Optimize stoichiometry and solvent polarity (e.g., dry THF or ethyl acetate) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) and adjust equivalents of activating agents (e.g., N-hydroxysuccinimide) to suppress side reactions.

Q. How should structural characterization be performed to confirm the hydrochloride salt form and purity?

  • Methodology : Use a combination of 1^1H/13^13C NMR to verify the methoxy, methyl, and aromatic proton environments. Confirm salt formation via Fourier-transform infrared spectroscopy (FTIR) for N–H stretching bands and chloride ion detection using silver nitrate precipitation. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is critical, as emphasized in analytical reference standards for similar hydrochlorides .

Q. What solvents and storage conditions ensure stability for this hydrochloride salt in laboratory settings?

  • Methodology : Prioritize polar aprotic solvents (e.g., DMSO, methanol) for dissolution, avoiding aqueous solutions unless buffered at pH 4–5. Store in desiccated, light-resistant containers at 4°C, based on safety protocols for structurally related hydrochlorides . Conduct accelerated stability studies under varying temperatures (25°C, 40°C) to assess degradation kinetics.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of methoxy and methyl substituents on receptor binding?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogen groups) and compare binding affinities using in vitro assays (e.g., radioligand displacement for serotonin receptors). Reference SAR frameworks for phenethylamine derivatives, where methoxy groups enhance 5-HT2A/2C receptor agonism . Validate results with molecular docking simulations to correlate substituent positions with binding pocket interactions.

Q. What analytical techniques resolve contradictions in reported solubility or spectral data for this compound?

  • Methodology : Employ orthogonal methods:

  • Solubility discrepancies : Compare dynamic light scattering (DLS) and nephelometry in varied solvents to distinguish true solubility vs. colloidal dispersion.
  • Spectral conflicts : Cross-validate NMR data with 2D techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS) to rule out impurities or tautomeric interferences .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodology : Apply design of experiments (DoE) to test variables:

  • Temperature : Lower temperatures (0–10°C) to reduce hydrolysis of intermediates.
  • Catalyst loading : Screen Lewis acids (e.g., ZnCl₂) to accelerate alkylation steps while suppressing dimerization.
  • Workup protocols : Use liquid-liquid extraction with ethyl acetate/water to isolate the hydrochloride salt efficiently, as modeled in calixarene derivatization .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

  • Methodology : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Quantify degradation products via LC-MS/MS over 24–72 hours. Compare with stability data from structurally similar hydrochlorides, noting hydrolytic susceptibility of amine groups .

Key Notes

  • Contradiction Handling : Conflicting solubility data may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline variants .
  • Safety : Adhere to first aid measures for hydrochloride exposure, including immediate rinsing and medical consultation for inhalation/ingestion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-DMA hydrochloride
Reactant of Route 2
2,6-DMA hydrochloride

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